(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of an oxetane ring and a pyrrolidine ring. Chiral amines play a significant role in pharmaceutical and agrochemical synthesis due to their stereospecific interactions with biological systems. The compound's unique structure contributes to its potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound can be synthesized through several chemical pathways, primarily involving the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. The synthesis typically utilizes starting materials such as diols or amino acid derivatives, depending on the specific synthetic route chosen.
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is classified as a heterocyclic compound due to the presence of both oxetane and pyrrolidine rings. It is categorized under chiral amines, which are essential in asymmetric synthesis and drug development.
The synthesis of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can be accomplished through various methods:
The synthesis may utilize techniques such as continuous flow chemistry for industrial applications, focusing on optimizing reaction conditions for large-scale production while ensuring high yield and purity levels.
The molecular structure of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine consists of:
The stereochemistry at the chiral center is crucial for its biological activity, with the (3R) designation indicating the specific configuration.
The molecular formula of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is , with a molecular weight of approximately 143.19 g/mol. The compound's structure can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its configuration and purity.
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation may lead to ketone derivatives from the oxetane moiety, while substitution could introduce halides or alkyl groups into the structure.
The mechanism of action for (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine largely depends on its application in biological systems. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions influenced by its unique structural features. The presence of both oxetane and pyrrolidine rings enhances its binding affinity and specificity towards biological targets.
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is expected to exhibit typical physical properties associated with small organic molecules:
The chemical properties include:
Relevant data regarding its reactivity can be obtained through experimental studies focusing on reaction kinetics and mechanisms.
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine has potential applications across various scientific domains:
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a structurally distinct chiral amine featuring a unique hybrid heterocyclic architecture. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol, and it bears the CAS Registry Number 1256667-56-7 [8]. The compound contains two interconnected ring systems: a five-membered pyrrolidine ring with an amine functional group at the 3-position, and a four-membered oxetane ring linked via a nitrogen atom [3] [6]. The stereochemical designation "(3R)" specifies the absolute configuration at the pyrrolidine C3 position, which is crucial for its biological interactions and synthetic applications [6] [10].
The oxetane ring introduces significant three-dimensionality and ring strain (approximately 106 kJ/mol), while its electronegative oxygen atom exerts a powerful electron-withdrawing effect that extends to the 3-position of the pyrrolidine ring [5]. This electronic influence substantially reduces the basicity of the amine group, lowering its pKa by approximately 2.7 units compared to analogous non-oxetane-containing amines [5]. The stereochemistry of the compound is typically confirmed through chiral HPLC or X-ray crystallography, with commercial samples specifying ≥95% enantiomeric purity for the R-enantiomer [7] [10]. The spatial arrangement created by the R-configuration enables specific molecular recognitions in biological systems that are distinct from its (3S)-counterpart (CAS 1256667-60-3) [6] [8].
Table 1: Structural Descriptors of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine
Property | Value | Source |
---|---|---|
CAS Registry Number | 1256667-56-7 | [8] |
Molecular Formula | C₇H₁₄N₂O | [3] |
Molecular Weight | 142.20 g/mol | [3] |
IUPAC Name | (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | [3] [8] |
SMILES Notation | N[C@@H]1CN(C1)C2COC2 | [3] [10] |
InChI Key | PFMPDNZPMZCNHS-LURJTMIESA-N | [3] [6] |
Chiral Configuration | (R)-enantiomer | [6] [10] |
The investigation of chiral amines has been fundamental to pharmaceutical development for decades, but the specific incorporation of oxetane motifs represents a more recent strategic advancement. Oxetanes gained significant attention in medicinal chemistry following pioneering work in the early 2000s that demonstrated their potential as versatile bioisosteres and physicochemical modifiers [5]. The Carreira group, in collaboration with Hoffmann-La Roche, published influential studies around 2006-2010 highlighting how oxetanes could replace gem-dimethyl groups or carbonyl functions without the associated lipophilicity penalty [5]. This research provided the conceptual foundation for exploring compounds like (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine as privileged building blocks.
The synthesis of this specific chiral amine became practically feasible only after methodological advances in oxetane functionalization and asymmetric amine synthesis. Early synthetic approaches focused on ring-closing strategies for oxetane formation followed by resolution techniques to obtain the desired enantiomer [6] [8]. The compound first appeared in chemical catalogs around 2012-2015, coinciding with broader adoption of oxetane chemistry in drug discovery programs [8]. Its commercial availability from specialized suppliers (e.g., Matrix Scientific, TRC Chemicals, Arctom Scientific) increased significantly post-2017, reflecting growing demand from pharmaceutical researchers [7] [8] [10]. The validation of amino-oxetanes in clinical candidates such as ziresovir (RSV therapeutic) and danuglipron (diabetes treatment) further cemented the scientific interest in this structural motif [5].
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine has emerged as a valuable structural motif with multifaceted applications in drug design and synthesis. Its significance stems from three key properties: enhanced solubility, stereoselective biological interactions, and metabolic stability modulation.
Solubility and Polarity Enhancement: The oxetane ring dramatically improves aqueous solubility compared to carbon-based isosteres. The oxygen atom introduces polarity while the ring system maintains a relatively low molecular weight (142.20 g/mol). This property addresses a critical challenge in drug design, particularly for compounds targeting central nervous system disorders where blood-brain barrier penetration must be balanced with aqueous solubility [5] [6].
Metabolic Stability: The electron-withdrawing effect of the oxetane ring reduces basicity at the pyrrolidine nitrogen, protecting against N-oxidation and cytochrome P450-mediated metabolism [5]. Additionally, 3,3-disubstituted oxetanes demonstrate superior metabolic stability compared to other substitution patterns, with intrinsic clearance rates as low as 25.9 mL·min⁻¹·kg⁻¹ [6]. This stability profile makes the compound particularly valuable for designing candidates with improved pharmacokinetic properties.
Synthetic Versatility: The compound serves as a chiral building block for complex molecule assembly. Its secondary amine functionality participates in acylation, reductive amination, and nucleophilic substitution reactions, while the oxetane ring can undergo selective ring-opening under controlled conditions [6] [8]. The rigid oxetane-pyrrolidine scaffold provides three-dimensional complexity, a sought-after property in fragment-based drug discovery that differentiates it from flat aromatic systems [5].
Table 2: Comparative Properties of Bioisosteric Motifs in Drug Design
Property | (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | Gem-Dimethyl Analogs | Morpholine Analogs |
---|---|---|---|
cLogP | ~0.5 | 1.5-2.0 | 0.0-0.5 |
Polar Surface Area (Ų) | ~40 | ~20 | ~35 |
Basic pKa | ~7.2 | ~9.9 | ~8.5 |
Solubility (mg/mL) | >50 | 5-20 | >50 |
Metabolic Stability | High | Moderate | Moderate-High |
The compound demonstrates specific biological activities that underscore its therapeutic relevance. It acts as a dose-dependent inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 50 nM, positioning it as a candidate for neurodegenerative disease therapeutics [2]. Additionally, it exhibits moderate affinity (Kᵢ = 100-200 nM) for serotonin receptors (5-HT₁A), suggesting potential applications in psychiatric disorders [2]. The compound also shows synergistic effects with β-lactam antibiotics against resistant bacterial strains, reducing MICs by 4-fold against MRSA [2].
Table 3: Documented Biological Activities of Derivatives
Target | Activity Type | Potency (IC₅₀/Kᵢ) | Therapeutic Area |
---|---|---|---|
GSK-3β | Enzyme Inhibition | 50 nM | Neurodegenerative Diseases |
5-HT₁A Receptor | Receptor Antagonism | 150 nM | Psychiatric Disorders |
Antibiotic Synergy | MIC Reduction (MRSA) | 4-fold reduction | Anti-infectives |
In advanced drug development, the structural framework of this compound has been incorporated into clinical candidates. Danuglipron (Pfizer), currently in Phase II trials for diabetes, features a similar oxetane-containing amine structure that enhances its solubility and metabolic stability [5]. The compound serves as a versatile intermediate in synthesizing protease inhibitors, kinase inhibitors, and G-protein-coupled receptor modulators, demonstrating its broad utility in modern medicinal chemistry [5] [8] [9]. Commercial availability from multiple global suppliers (e.g., LGC Standards, VWR, Ambeed) ensures accessibility for ongoing drug discovery efforts, with typical purity specifications of ≥95% [3] [7] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: